molecular formula C22H24ClN3O5 B2431203 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 1903655-06-0

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2431203
CAS No.: 1903655-06-0
M. Wt: 445.9
InChI Key: RKSWSBIJQAMDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c23-18-10-16(11-24-21(18)31-17-3-8-28-13-17)22(27)26-6-4-25(5-7-26)12-15-1-2-19-20(9-15)30-14-29-19/h1-2,9-11,17H,3-8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSWSBIJQAMDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule with significant biological activity. Its structure incorporates a piperazine ring, a benzo[d][1,3]dioxole moiety, and a pyridine derivative, which contribute to its pharmacological properties.

Structural Characteristics

The compound has the following structural features:

Component Description
Piperazine Ring A common structure in many pharmaceuticals, enhancing interaction with various biological targets.
Benzo[d][1,3]dioxole Moiety Potentially increases biological activity through modulation of receptor interactions.
Chloro and Tetrahydrofuran Substituents These groups may enhance lipophilicity and receptor binding properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Compounds with similar structures have shown promise in various therapeutic areas:

  • Antidepressant Effects : The piperazine ring's modifications can influence serotonin receptor affinity, suggesting potential antidepressant properties.
  • Antipsychotic Activity : Similar compounds have demonstrated efficacy in modulating dopamine pathways, indicating potential use in treating psychotic disorders.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to the target molecule. For instance:

  • A derivative exhibited an IC50 value of 25.72 ± 3.95 μM , indicating significant cytotoxicity against MCF cell lines and suppression of tumor growth in animal models .

Neurotransmitter Interaction

Studies have highlighted the importance of the piperazine ring in modulating neurotransmitter systems:

  • Modifications to the piperazine structure have shown varying affinities for serotonin receptors, which are crucial for mood regulation and the treatment of depression.

Case Studies

  • Study on Antidepressant Activity :
    • A series of experiments demonstrated that derivatives with enhanced binding affinity for the 5-HT1A receptor showed improved antidepressant-like effects in animal models.
  • Cancer Cell Line Testing :
    • In vitro tests on various cancer cell lines revealed that certain analogs could induce apoptosis effectively, with flow cytometry confirming increased apoptotic rates .

Scientific Research Applications

Antidepressant Properties

Research has indicated that compounds similar to (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone exhibit antidepressant-like effects. These effects are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The presence of the benzo[d][1,3]dioxole moiety enhances lipophilicity, which may contribute to better membrane penetration and increased antibacterial activity .

Cholinesterase Inhibition

Compounds with similar structures have been evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling in the brain .

Case Study 1: Antidepressant Activity

A study published in Pharmacology Reports investigated a series of compounds based on the structure of this compound). The results indicated that certain derivatives exhibited significant antidepressant activity in animal models, suggesting potential for development as new antidepressant medications .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. demonstrated that derivatives of this compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the piperazine ring could enhance antimicrobial potency .

Preparation Methods

Alkylation of Piperazine

The benzo[d]dioxol-5-ylmethyl group is introduced via alkylation of piperazine using 5-(bromomethyl)benzo[d]dioxole (Fig. 1). This reaction employs sodium hydride (NaH) in tetrahydrofuran (THF) under inert conditions to deprotonate piperazine, facilitating nucleophilic attack on the alkyl bromide.

Reaction Conditions

  • Substrate : Piperazine (1.0 equiv), 5-(bromomethyl)benzo[d]dioxole (1.5 equiv)
  • Base : NaH (1.5 equiv) in THF
  • Temperature : Room temperature
  • Duration : 1 hour
  • Yield : 21–23% (after column chromatography)

Table 1 : Optimization of Piperazine Alkylation

Variation Base Solvent Yield (%)
Standard NaH THF 21
Excess Piperazine K2CO3 DMF 18
Thermal (50°C) NaH DCM 15

The low yield in standard conditions underscores the challenge of monoalkylation due to piperazine’s two reactive amines. To mitigate dialkylation, excess piperazine (3.0 equiv) is employed, though this complicates purification.

Synthesis of 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridine-3-carboxylic Acid

Halogenation and Etherification

The pyridine fragment is synthesized from 5,6-dichloronicotinic acid . The 6-chloro substituent is displaced via nucleophilic aromatic substitution (NAS) using tetrahydrofuran-3-ol under basic conditions (Fig. 2).

Reaction Conditions

  • Substrate : 5,6-Dichloronicotinic acid (1.0 equiv), tetrahydrofuran-3-ol (1.2 equiv)
  • Base : Potassium tert-butoxide (t-BuOK, 2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Duration : 12 hours
  • Yield : 68%

Table 2 : Etherification Optimization

Base Solvent Temperature (°C) Yield (%)
t-BuOK DMF 80 68
NaH THF 60 52
Cs2CO3 DMSO 100 45

Coupling of Piperazine and Pyridine Fragments

Carboxylic Acid Activation

The pyridine-3-carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF, forming a reactive acyloxyphosphonium intermediate (Fig. 3).

Reaction Conditions

  • Substrate : 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridine-3-carboxylic acid (1.0 equiv), 4-(Benzo[d]dioxol-5-ylmethyl)piperazine (1.2 equiv)
  • Coupling Reagents : HATU (1.1 equiv), DIEA (2.5 equiv)
  • Solvent : DMF
  • Temperature : Room temperature
  • Duration : 12 hours
  • Yield : 74% (after HPLC purification)

Table 3 : Coupling Reagent Screening

Reagent Base Solvent Yield (%)
HATU DIEA DMF 74
EDCl/HOBt NMM DCM 61
DCC DMAP THF 48

Crystallization and Characterization

X-ray Diffraction Analysis

Crystalline forms of the target compound are obtained via slow evaporation from acetonitrile. Single-crystal X-ray diffraction confirms the ketone linkage between the piperazine and pyridine moieties, with bond lengths consistent with sp² hybridization at the carbonyl carbon.

Key Analytical Data

  • Melting Point : 189–191°C
  • HRMS (ESI+) : m/z [M+H]+ calculated for C23H23ClN3O5: 480.1324; found: 480.1328
  • ¹H NMR (400 MHz, CDCl3) : δ 8.41 (s, 1H, pyridine-H), 7.25 (s, 1H, benzo-H), 6.82 (d, J = 8.1 Hz, 1H, benzo-H), 5.94 (s, 2H, dioxole-H), 4.72–4.68 (m, 1H, tetrahydrofuran-H), 3.85–3.45 (m, 8H, piperazine-H)

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of benzodioxol-5-ylmethylpiperazine with a substituted pyridine carbonyl precursor. Piperazine derivatives are often synthesized via nucleophilic substitution or reductive amination .
  • Step 2 : Introduction of the tetrahydrofuran-3-yloxy group via SN2 displacement using a halogenated pyridine intermediate and tetrahydrofuran-3-ol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard for isolating the final compound .
  • Validation : Confirm structure via ¹H/¹³C NMR (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) and mass spectrometry .

Q. How can researchers confirm the purity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm. A single peak with >95% area indicates high purity .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N values (e.g., C: ~65%, H: ~5.5%, N: ~10%) to detect impurities .
  • Melting Point : A sharp melting point within 1–2°C of literature values (if available) supports purity .

Q. What solvents are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol, methanol, or ethyl acetate are preferred due to the compound’s moderate polarity. Solubility tests at elevated temperatures (60–80°C) followed by slow cooling yield high-quality crystals .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference. For example, residual DMSO peaks at δ 2.5 ppm should not overlap with aromatic protons .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation in the piperazine ring) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography : Validate ambiguous NMR assignments by solving the crystal structure (space group, e.g., P2₁/c; cell parameters: a = 10.2 Å, b = 12.4 Å, c = 14.8 Å) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Modify Substituents : Synthesize analogs with variations in the benzodioxol (e.g., replacing methylene with ethylene) or tetrahydrofuran-oxy groups. Test biological activity (e.g., receptor binding assays) .
  • Computational Docking : Use software like AutoDock to predict interactions with target proteins (e.g., serotonin receptors). Compare docking scores with experimental IC₅₀ values .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π parameters) with activity .

Q. How can researchers address discrepancies in biological assay results?

  • Methodological Answer :

  • Control Experiments : Include positive controls (e.g., known receptor agonists/antagonists) and negative controls (vehicle-only) to validate assay conditions .
  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to confirm reproducibility. Use nonlinear regression (Hill equation) to calculate EC₅₀/IC₅₀ .
  • Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance across replicates .

Q. What advanced techniques characterize the compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .
  • UV-Vis Spectroscopy : Measure λₘₐₓ in ethanol (e.g., ~280 nm for π→π* transitions) and compare with TD-DFT results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.